Clinical Anticonvulsant Efficacy: Albutoin vs. Diphenylhydantoin (Phenytoin) in Double-Blind Controlled Trial
In a 1967 double-blind controlled clinical trial conducted at Northwestern University, Albutoin demonstrated anticonvulsant potency equivalent to diphenylhydantoin (phenytoin) against grand mal seizures [1]. The study reported that the effective dose of Albutoin was generally 5 to 7.5 mg/kg per day, with both compounds showing comparable efficacy in seizure control. Importantly, Albutoin exhibited fewer toxicity-induced side effects compared to diphenylhydantoin, with side effects described as slight and infrequent relative to those observed with the comparator [2]. This head-to-head comparison establishes Albutoin's equipotent efficacy profile with a more favorable short-term tolerability signature in this patient population.
| Evidence Dimension | Anticonvulsant potency and side effect incidence |
|---|---|
| Target Compound Data | Effective dose: 5-7.5 mg/kg/day; side effects: slight and infrequent |
| Comparator Or Baseline | Diphenylhydantoin (phenytoin); efficacy equivalent; side effects: more frequent/more severe |
| Quantified Difference | Equal anticonvulsant potency; lower side effect burden |
| Conditions | Double-blind controlled clinical trial; 17 institutionalized patients with grand mal epilepsy |
Why This Matters
Demonstrates that Albutoin achieves phenytoin-equivalent seizure control at similar dosing while offering a potentially improved side effect profile, making it valuable for studies examining tolerability in anticonvulsant development.
- [1] Millichap JG, Ortiz WR. Albutoin, a new thiohydantoin derivative for grand mal epilepsies. Comparison with diphenylhydantoin in a double-blind, controlled study. Neurology. 1967 Feb;17(2):162-165. View Source
- [2] SciSpace. The parabolic dependence of drug action upon lipophilic character as revealed by a study of hypnotics (citing Millichap 1967 findings). View Source
